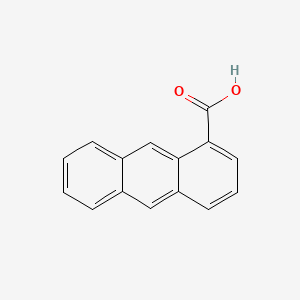

1-Anthracenecarboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of anthracene derivatives, including 1-anthracenecarboxylic acid, often involves catalytic reactions, esterification, bromination, oxidation, isomerization, and hydrolysis reactions. These methods provide a pathway to introduce functional groups to the anthracene core, allowing for further chemical modifications and applications in various domains (Wang Hengshan, 2013).

Molecular Structure Analysis

1-Anthracenecarboxylic acid demonstrates significant molecular structure features, such as ordered carboxyl hydrogen and oxygen atoms. The carboxyl groups' orientation and the planarity of the anthracene core play a crucial role in the compound's physical and chemical behavior. The molecular structure facilitates hydrogen bonding and π-π interactions, contributing to its solid-state packing and interaction with other molecules (L. J. Fitzgerald & R. E. Gerkin, 1997).

Chemical Reactions and Properties

1-Anthracenecarboxylic acid participates in various chemical reactions, including photocyclodimerization, facilitated by its stable structure and the presence of the carboxylic acid group. The inclusion complexes formed with cyclodextrins, for example, can accelerate the photocyclodimerization process, showcasing the compound's reactivity and potential in supramolecular chemistry (A. Nakamura & Y. Inoue, 2003).

Physical Properties Analysis

The crystalline structure of 1-anthracenecarboxylic acid, as determined by X-ray crystallography, reveals its noncentrosymmetric space group and the ordered nature of its carboxyl groups. The zigzag chains formed through hydrogen bonding contribute to its solid-state structure, which is essential for understanding its physical properties and interactions (L. J. Fitzgerald & R. E. Gerkin, 1996).

Chemical Properties Analysis

The chemical properties of 1-anthracenecarboxylic acid, such as its reactivity in photocyclodimerization reactions and the formation of inclusion complexes, highlight its potential in creating supramolecular structures and materials. The ability to form stable complexes with cyclodextrins, leading to an enhanced photocyclodimerization yield, exemplifies the utility of its chemical properties in synthetic and materials chemistry (A. Nakamura & Y. Inoue, 2003).

Aplicaciones Científicas De Investigación

1. Reversible Photomechanical Crystals

- Application Summary: 9-Anthracene carboxylic acid derivatives are used to create a family of thermally reversible photomechanical molecular crystals. The photomechanical response relies on a [4 + 4] photodimerization followed by dissociation that occurs on timescales of seconds to minutes .

- Methods of Application: A combined theoretical and experimental investigation is undertaken to better understand how chemical modification of the anthracene core influences energetics of both the isolated molecule and the crystal lattice .

- Results or Outcomes: The calculations reveal that steric interactions play a dominant role in the ability to form photodimers and indicate an energetic threshold of 80–90 kJ per mole for the dimerization reaction .

2. Luminescent Cocrystals

- Application Summary: New cocrystals of 9-anthracene carboxylic acid (ACA) were prepared with two different dipyridine coformers: 1,2-bis(4-pyridyl)ethylene and 1,2-bis(4-pyridyl)ethane .

- Methods of Application: The cocrystals were successfully obtained by both mechanochemical approaches and conventional solvent crystallization .

- Results or Outcomes: All the cocrystals display tunable photophysical properties as compared to pure ACA .

3. Absorption and Fluorescence Spectra

- Application Summary: The absorption and fluorescence spectra of 9-Anthracenecarboxylic acid is studied .

- Methods of Application: The details of the methods of application or experimental procedures are not available in the source .

- Results or Outcomes: The results or outcomes obtained are not available in the source .

4. Synthesis of Tin(IV) Complex

- Application Summary: A new tin (IV) complex has been successfully synthesized with 9-anthracenecarboxylic acid ligand .

- Methods of Application: The details of the methods of application or experimental procedures are not available in the source .

- Results or Outcomes: All spectroscopic data of prepared tin (IV) complex showed that this complex has the formula of [ (SnMe 2) 2 (C 15 H 9 O 2 ) (OCH 2 CH 3 ) (O)] 2 .

5. Light Actuated Stable Radicals

- Application Summary: The photogeneration of stable radicals is important but still challenging in the field of optical switching, displays, and other devices. Crystalline 9-anthracene carboxylic acid (9-AC) and a mononuclear complex constructed from this ligand were for the first time discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation .

- Methods of Application: The details of the methods of application or experimental procedures are not available in the source .

- Results or Outcomes: This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials .

6. Construction of Coordination Complexes

- Application Summary: 9-Anthracene carboxylic acid (9-AC), as a rigid organic molecule, has been commonly utilized in the construction of coordination complexes .

- Methods of Application: The details of the methods of application or experimental procedures are not available in the source .

- Results or Outcomes: Until now, there exist more than 460 compounds containing 9-AC ligand and its derivatives in the Cambridge Crystallographic Data Centre database .

7. Adsorption Behavior on Rutile TiO2

- Application Summary: The adsorption behavior of 9-anthracenecarboxylic acid (AnCA) molecules on rutile TiO2 is studied .

- Methods of Application: The details of the methods of application or experimental procedures are not available in the source .

- Results or Outcomes: The results or outcomes obtained are not available in the source .

8. Construction of Photochromic Complexes

- Application Summary: Crystalline 9-anthracene carboxylic acid (9-AC) and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials .

- Methods of Application: The details of the methods of application or experimental procedures are not available in the source .

- Results or Outcomes: The results or outcomes obtained are not available in the source .

Safety And Hazards

Propiedades

IUPAC Name |

anthracene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)13-7-3-6-12-8-10-4-1-2-5-11(10)9-14(12)13/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFAKBRKTKVJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209512 | |

| Record name | Anthracene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Anthracenecarboxylic acid | |

CAS RN |

607-42-1 | |

| Record name | 1-Anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Anthracenecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

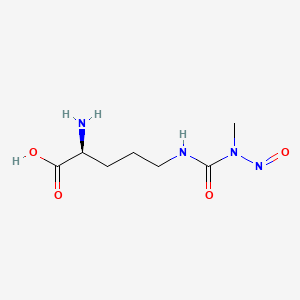

![(6R,9S,10R)-10-isocyano-9-isopropyl-3,6-dimethyl-spiro[4.5]dec-3-ene](/img/structure/B1215087.png)

![6,7-Dihydro-5h-dibenzo[a,c][7]annulen-5-one](/img/structure/B1215088.png)